3-Azido-propylamine HCl chemical properties and structure
3-Azido-propylamine HCl chemical properties and structure
A Versatile Bifunctional Linker for Bioconjugation and Drug Discovery[1]
Executive Summary
3-Azido-propylamine Hydrochloride (CAS: 95154-23-7) is a high-value heterobifunctional building block characterized by a short C3 alkyl spacer separating a primary amine and an azide moiety.[1] Its utility lies in its bio-orthogonality : the amine allows for standard coupling to carboxylic acids or activated esters (e.g., NHS esters), while the azide serves as a latent "click" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This dual reactivity makes it indispensable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and surface-functionalized biomaterials.[1]
Section 1: Chemical Identity & Structural Analysis[1]
The hydrochloride salt form is preferred for research and industrial applications due to its superior stability and reduced volatility compared to the free base oil.
| Property | Specification |
| IUPAC Name | 3-Azidopropan-1-amine hydrochloride |
| CAS Number | 95154-23-7 (HCl salt); 88192-19-2 (Free base) |
| Molecular Formula | C₃H₈N₄[1][2][3][4] · HCl |
| Molecular Weight | 136.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, DMSO, DMF, Methanol |
| Spacer Length | ~5.0 Å (3-carbon chain) |
| Storage | -20°C, under inert gas (Argon/Nitrogen), desiccated |
Structural Reactivity Diagram
The following diagram illustrates the dual-reactive nature of the molecule, highlighting the orthogonal pathways for the amine and azide termini.
Figure 1: Orthogonal reactivity profile of 3-Azido-propylamine HCl.[1]
Section 2: Synthetic Routes & Purity Considerations
Synthesis Strategy
The industrial synthesis typically proceeds via nucleophilic substitution of 3-chloropropylamine hydrochloride with sodium azide (NaN₃).[1]
-
Reaction: Cl-(CH2)3-NH2[1][2]·HCl + NaN3 → N3-(CH2)3-NH2[1]·HCl + NaCl[1]
-
Conditions: Aqueous reflux or polar aprotic solvents (DMF/DMSO) with heating.[1]
-
Purification: Extraction into organic solvent (after basification), followed by re-acidification with HCl gas/dioxane to precipitate the stable salt.[1]
Critical Impurity Profile
-
Inorganic Salts (NaCl/NaN₃): Residual sodium azide is toxic and reactive.[1] Purity >95% is required to ensure stoichiometry in click reactions.
-
Bis-azides: Over-reaction or impurities in starting materials can lead to diazides, which are significant explosion hazards.[1]
-
Free Amine Oxidation: The free base can oxidize or absorb CO₂ from air; the HCl salt mitigates this.
Section 3: Mechanistic Reactivity[3]
1. The Amine Terminus (Nucleophilic Acylation)
The primary amine is a potent nucleophile at pH > 8.[1]0. In bioconjugation, it targets activated esters (NHS, TFP) or is coupled to carboxylic acids using carbodiimides (EDC/DCC).[1]
-
Key Insight: Because the azide group is electron-withdrawing but separated by three carbons, the pKa of the amine (~10.5) is similar to standard alkyl amines, ensuring predictable coupling kinetics.[1]
2. The Azide Terminus (1,3-Dipolar Cycloaddition)
The azide group is chemically inert to most biological functional groups (amines, thiols, acids) but reacts selectively with alkynes.[1]
-
CuAAC (Copper-Catalyzed): Reacts with terminal alkynes to form a 1,4-disubstituted 1,2,3-triazole.[1] Requires Cu(I) catalysis.[1][5]
-
SPAAC (Strain-Promoted): Reacts with strained cyclooctynes (e.g., DBCO, BCN) without copper.[1] Ideal for live-cell applications to avoid copper toxicity.[1]
Section 4: Applications in Drug Discovery
PROTAC Linker Design
In PROTAC development, linker length and composition critically affect degradation efficiency (the "hook effect").[1] 3-Azido-propylamine provides a short, hydrophobic C3 hydrocarbon chain.[1]
-
Workflow: The amine attaches to an E3 ligase ligand (e.g., Thalidomide derivative), exposing the azide. A "warhead" with an alkyne handle is then "clicked" on.[1]
Antibody-Drug Conjugates (ADCs)
Used to install azide functionalities onto antibodies (via lysine residues) or payloads, facilitating site-specific conjugation of drug-linkers.[1]
Figure 2: Modular synthesis of PROTACs using 3-Azido-propylamine as a linker.
Section 5: Experimental Protocols
Protocol A: EDC/NHS Coupling to Carboxylated Biomolecules
Target: Conjugating 3-Azido-propylamine to a protein or carboxylated surface.[1]
-
Activation: Dissolve the carboxylated molecule in MES Buffer (0.1 M, pH 6.0) .
-
Reagent Addition: Add EDC (10 equiv) and NHS (25 equiv) dissolved in water. React for 15 minutes at room temperature.
-
Why: pH 6.0 is optimal for EDC activation of carboxyls to O-acylisourea.[1]
-
-
Quenching/Buffer Exchange: Remove excess EDC using a desalting column or rapid dialysis into PBS (pH 7.4) .
-
Critical: Do not delay.[1] The NHS ester hydrolyzes rapidly at pH > 8.
-
-
Coupling: Add 3-Azido-propylamine HCl (20–50 equiv) to the activated protein. Adjust pH to 7.2–7.5 if necessary. Incubate for 2 hours at RT.
-
Purification: Remove excess small molecules via size-exclusion chromatography (SEC).[1]
Protocol B: CuAAC "Click" Reaction
Target: Reacting the azide-modified molecule with a terminal alkyne.
-
Preparation: Dissolve Azide-labeled biomolecule (10–50 µM) and Alkyne-partner (2–5 equiv) in PBS (pH 7.4) .
-
Catalyst Premix: In a separate tube, mix:
-
Reduction: Add Sodium Ascorbate (5 mM final conc). The solution should remain clear.
-
Incubation: Add the catalyst mixture to the reaction. Incubate for 30–60 minutes at RT in the dark.
-
Termination: Add EDTA (10 mM) to chelate copper before downstream analysis.
Section 6: Safety & Handling[7][8]
Warning: Low molecular weight organic azides are potential explosophores.[1][7]
-
C/N Ratio Rule: The "Rule of 3" states that the number of carbon atoms plus oxygen atoms should be at least three times the number of nitrogen atoms (
).-
Analysis for 3-Azidopropylamine:
. Ratio = 0.75.[1] -
Implication:This molecule is high-energy. While the HCl salt stabilizes it significantly, the free base is potentially unstable. Do not distill the free base.
-
-
Solvent Compatibility: NEVER use halogenated solvents (DCM, Chloroform) when synthesizing this compound with Sodium Azide. This forms di- and tri-azidomethane, which are extremely volatile and explosive.[1]
-
Waste Disposal: Quench azide waste with 10% ceric ammonium nitrate or exposure to UV light before disposal.[1] Do not pour down drains (reacts with copper/lead pipes to form heavy metal azides).[1]
References
-
Synthesis & Properties: 3-Azidopropylamine Hydrochloride Product Data. Lumiprobe. Link
-
Click Chemistry Protocols: Presolski, S. I., Hong, V. P., & Finn, M. G. (2011).[1][6] Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link
-
PROTAC Linker Design: Burslem, G. M., & Crews, C. M. (2020).[1][8] Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. Link[1]
-
Safety of Organic Azides: Handling Azides and Other Potentially Explosive Materials. University College Dublin, School of Chemistry. Link
-
EDC/NHS Coupling: Crosslinking Technical Handbook. Thermo Fisher Scientific.[1][9] Link
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- 1. interchim.fr [interchim.fr]
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- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. jenabioscience.com [jenabioscience.com]
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- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
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